Papulacandin A Exhibits Potent In Vitro Glucan Synthase Inhibition Superior to Echinocandin Analogs
In a direct biochemical comparison of glucan synthase (GS) inhibitors using wild-type fission yeast, papulacandin was found to be the most potent in vitro inhibitor. Its IC50 value was 10^3 to 10^4-fold lower (i.e., more potent) than that of enfumafungin or pneumocandin [1]. This indicates that for in vitro enzyme inhibition assays where maximum target engagement is required, Papulacandin A provides a significantly stronger baseline inhibitory signal compared to these other natural product GS inhibitors.
| Evidence Dimension | In vitro glucan synthase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 value 10^3 to 10^4-fold lower than comparators |
| Comparator Or Baseline | Enfumafungin and pneumocandin |
| Quantified Difference | IC50 is 1,000 to 10,000 times lower (more potent) |
| Conditions | In vitro enzyme assay using glucan synthase from wild-type fission yeast (Schizosaccharomyces pombe) |
Why This Matters
For researchers establishing in vitro enzyme inhibition assays or screening for novel inhibitors, the superior potency of Papulacandin A ensures a robust positive control and a more sensitive detection window for inhibition.
- [1] 3Bs Publications. (2011). Differential activities of three families of specific beta(1,3)glucan synthase inhibitors in wild-type and resistant strains of fission yeast. The Journal of Biological Chemistry. View Source
